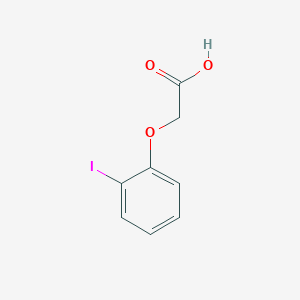![molecular formula C19H25N5O2 B158527 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione CAS No. 133563-07-2](/img/structure/B158527.png)
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione, also known as theophylline-7-acetic acid, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione works by inhibiting the activity of phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting phosphodiesterase, the levels of cyclic AMP and cyclic GMP increase, leading to relaxation of smooth muscles and bronchodilation. It also has a positive inotropic effect on the heart, increasing cardiac output and improving cardiac function.
Effets Biochimiques Et Physiologiques
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, leading to relaxation of smooth muscles and bronchodilation. It also increases the contractility of cardiac muscle, leading to improved cardiac function. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase inhibition. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are a number of future directions for research on 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop safer dosing strategies.
Méthodes De Synthèse
The synthesis of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione involves the reaction of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione with acetic anhydride in the presence of a catalyst. The product is then purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension, due to its ability to improve cardiac function and reduce blood pressure.
Propriétés
Numéro CAS |
133563-07-2 |
|---|---|
Nom du produit |
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione |
Formule moléculaire |
C19H25N5O2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1,3-dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C19H25N5O2/c1-14(12-15-8-6-5-7-9-15)21(2)10-11-24-13-20-17-16(24)18(25)23(4)19(26)22(17)3/h5-9,13-14H,10-12H2,1-4H3 |
Clé InChI |
CYWYUYISKCGNTK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
SMILES canonique |
CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Synonymes |
7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline 7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+)-isomer 7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+-)-isomer MPEAPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



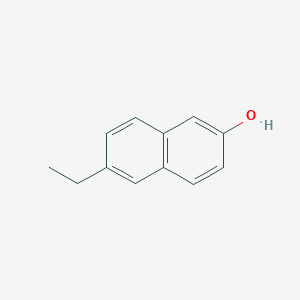
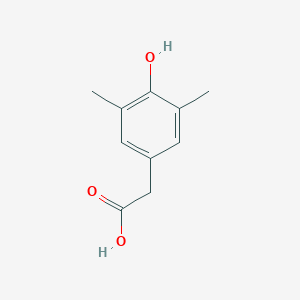
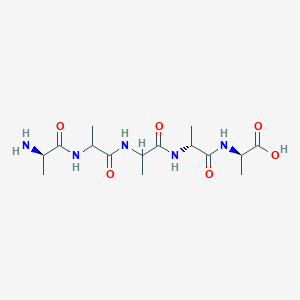
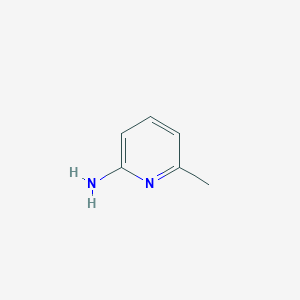

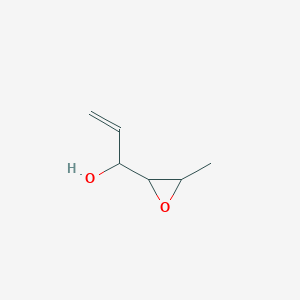
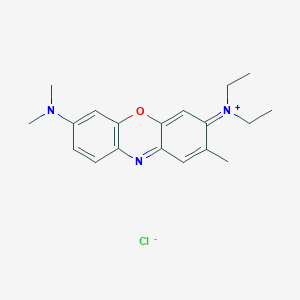
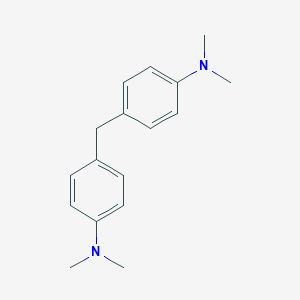
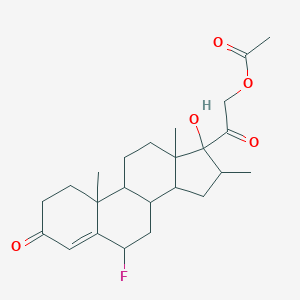
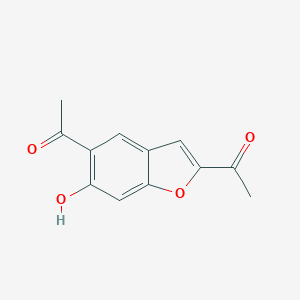
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
